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Compound of Interest

2-Bromo-1-(methoxymethoxy)-4-
Compound Name:
methylbenzene

Cat. No.: B172401

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-
Bromo-1-(methoxymethoxy)-4-methylbenzene (CAS No. 104750-60-9) as a versatile
synthetic intermediate in organic chemistry and drug discovery.

Physicochemical Properties

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a key building block in organic synthesis,
particularly in the construction of complex molecular architectures for pharmaceutical and
materials science applications.[1] Its structure features a bromine atom, which is amenable to
various cross-coupling reactions, and a methoxymethyl (MOM) ether, a common protecting

group for phenols.

Table 1: Physicochemical Data for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
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Property Value Reference
CAS Number 104750-60-9 [2]
Molecular Formula CoH11BrO2 [2]
Molecular Weight 231.09 g/mol [2]
Density 1.369 g/cm3 [2]
Boiling Point 273 °C [2]
Flash Point 116 °C [2]
Refractive Index 1.526 [2]

Applications in Synthetic Chemistry

The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular

complexity through various palladium-catalyzed cross-coupling reactions. The MOM-protected

phenol allows for a wide range of reaction conditions to be employed before deprotection to

reveal the hydroxyl group for further functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds,

typically between an organohalide and an organoboron compound.[3] This reaction is widely

used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4]

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, 3 mol%)

Base (e.g., K2COs, 2.0 equivalents)
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e Solvent (e.g., 1,4-Dioxane/water, 4:1)
 Inert gas (Argon or Nitrogen)
Procedure:

To a flame-dried round-bottom flask, add 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
(1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0

eq).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent system to the flask.

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the
reaction by TLC.[5]

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash
with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
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Arylbor

] Temp ) Yield
Entry onic Catalyst Base Solvent Time (h)
. (°C) (%)
Acid
Phenylbo  Pd(PPhs) Dioxane/
1 _ _ K2COs 90 12 85
ronic acid 4 H20
4-
Methox Pd(dppf Toluene/
2 Y (dppf) Cs2C0s3 100 10 92
phenylbo  Cl2 H20
ronic acid
3-
Thienylb Pdz(dba) Dioxane/
3 _ KsPOa4 85 16 78
oronic 3/SPhos H20
acid

Note: Yields are representative and may vary based on specific reaction conditions and
substrates.

Grighard Reagent Formation and Subsequent Reactions

The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard
reagent, a potent nucleophile for the formation of new carbon-carbon bonds with various
electrophiles.[6]

Representative Protocol for Grignard Reagent Formation:

Materials:

2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Magnesium turnings (1.2 equivalents)

Anhydrous Tetrahydrofuran (THF)

lodine (a single crystal for initiation)

Inert gas (Argon or Nitrogen)
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Procedure:

Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an
inert atmosphere. A crystal of iodine can be added to initiate the reaction.[7]

e Prepare a solution of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene in anhydrous THF.

e Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction
is initiated when the iodine color disappears and gentle reflux is observed.

» Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

 After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or
until most of the magnesium is consumed.

e The resulting Grignard reagent is ready for use in subsequent reactions.

Table 3: Representative Reactions of the Grignard Reagent

Entry Electrophile Product Type Expected Yield (%)
1 Benzaldehyde Secondary Alcohol 80-90
2 Acetone Tertiary Alcohol 85-95
3 Carbon Dioxide (solid)  Carboxylic Acid 70-85

Note: Yields are representative and depend on the specific electrophile and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl
halide and a terminal alkyne, providing access to substituted alkynes.[8]

Representative Protocol for Sonogashira Coupling:
Materials:

e 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
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o Terminal alkyne (1.2 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)2Clz, 3 mol%)

o Copper(l) iodide (Cul, 1.5 mol%)

» Base (e.g., Triethylamine or Diisopropylamine)

e Anhydrous solvent (e.g., THF or DMF)

 Inert gas (Argon or Nitrogen)

Procedure:

o To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and Cul.

» Add the degassed solvent and the base, followed by 2-Bromo-1-(methoxymethoxy)-4-
methylbenzene and the terminal alkyne.

« Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor
by TLC.[1]

» Upon completion, cool the reaction to room temperature and remove the solvent under
reduced pressure.

» Redissolve the residue in an organic solvent, wash with saturated aqueous ammonium
chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

 Purify the crude product by column chromatography.

Table 4: Representative Data for Sonogashira Coupling Reactions
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Termina Catalyst Temp ) Yield
Entry Base Solvent Time (h)
| Alkyne System (°C) (%)

Phenylac  Pd(PPhs)
1 EtsN THF 50 6 88
etylene 2Cl2/Cul

Pd(OAcC)2
2 1-Hexyne Cs2CO0s 2-MeTHF RT 12 82
/XPhos

Trimethyl  (AllylPdC
3 silylacetyl  1)2/P(t- DIPA DMF RT 8 90

ene Bu)s

Note: Yields are representative and can be influenced by the specific alkyne and catalytic
system used.

Deprotection of the Methoxymethyl (MOM) Ether

The MOM ether is a robust protecting group that can be removed under acidic conditions to
yield the free phenol.[9]

Representative Protocol for MOM Deprotection:
Materials:
o MOM-protected compound

e Acid catalyst (e.g., HCI in methanol, or a solid-supported acid like silica-supported sodium
hydrogen sulfate)[10][11]

e Solvent (e.g., Methanol or Dichloromethane)

Procedure:

¢ Dissolve the MOM-protected compound in the chosen solvent.
e Add the acid catalyst and stir the mixture at room temperature.

e Monitor the reaction by TLC until the starting material is consumed.
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e If using a soluble acid, neutralize the reaction with a base (e.g., saturated NaHCOs solution).
If using a solid-supported acid, filter off the catalyst.

» Extract the product with an organic solvent, wash with water and brine, dry over anhydrous
sodium sulfate, and concentrate.

» Purify the crude product if necessary.

Table 5: Representative Conditions for MOM Deprotection

Acid
Entry Solvent Temp (°C) Time (h) Yield (%)
Catalyst
1 2N HCI Methanol RT 2 >905
NaHSOa- Dichlorometh
2 _ RT 1 >95
SiO2 ane
Dichlorometh
3 ZnBr2/n-PrSH RT <0.2 >90

ane

Note: Reaction times and yields are generally high for this transformation under appropriate
conditions.[12]

Biological Significance of Derivatives

Brominated aromatic compounds are important precursors in the synthesis of biologically active
molecules.[4] Derivatives of brominated phenols have shown potential as antioxidant and
anticancer agents.[1] While specific biological targets for derivatives of 2-Bromo-1-
(methoxymethoxy)-4-methylbenzene are not yet extensively documented, its utility as a
scaffold for generating diverse chemical libraries makes it a valuable tool in drug discovery
programs targeting a range of therapeutic areas.

Visualizations
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
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Caption: Workflow for Grignard reagent formation and reaction.
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Caption: General synthetic pathway to bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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